(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid
CAS No.: 501015-25-4
Cat. No.: VC3733383
Molecular Formula: C24H20N2O6
Molecular Weight: 432.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 501015-25-4 |
---|---|
Molecular Formula | C24H20N2O6 |
Molecular Weight | 432.4 g/mol |
IUPAC Name | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid |
Standard InChI | InChI=1S/C24H20N2O6/c27-23(28)13-22(15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1 |
Standard InChI Key | ODIITDVCGARGIW-QFIPXVFZSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Structural Features
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid belongs to the class of beta-amino acids, specifically a beta-alanine derivative with additional functional groups. Its structure contains several key components:
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A propanoic acid (3-carbon) backbone
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An amino group at the beta position (C-3) with (S) stereochemistry
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A 4-nitrophenyl substituent at the beta carbon
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An Fmoc (9H-Fluoren-9-ylmethoxycarbonyl) protecting group on the amino function
The compound shares structural similarities with the (R) isomer documented in chemical databases but has opposite stereochemistry at the chiral center . While the (R) isomer has been more extensively documented, the (S) configuration creates distinct spatial arrangements that affect its chemical reactivity and biological interactions.
Physical and Chemical Properties
Based on analysis of related compounds and structural derivatives, the physical and chemical properties of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid can be characterized as follows:
The compound contains multiple functional groups that contribute to its chemical behavior, including:
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A carboxylic acid group that can participate in esterification and amide formation
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An Fmoc-protected amino group that can be deprotected under basic conditions
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A nitro group that can be reduced to an amino group under appropriate conditions
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An aromatic ring that provides opportunities for pi-pi interactions
A reference to a synthetic route for a related compound appears in the literature, specifically in Synthetic Communications, which could provide valuable insights for synthesizing the target compound .
Stereochemical Considerations
Maintaining the (S) stereochemistry during synthesis is critical and would likely require:
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Use of chiral catalysts or auxiliaries
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Careful control of reaction conditions to prevent racemization
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Possible resolution techniques if racemic mixtures are initially formed
Applications in Chemistry and Biochemistry
Peptide Synthesis
The primary application of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid is in solid-phase peptide synthesis (SPPS). The compound can serve as a specialized building block for introducing beta-amino acid residues with the nitrophenyl side chain into peptide sequences. The Fmoc protection strategy is widely used in modern peptide synthesis and offers advantages including:
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Mild deprotection conditions using bases like piperidine
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Compatibility with a wide range of side chain protecting groups
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Ease of monitoring deprotection through UV detection of the liberated fluorene adduct
The incorporation of beta-amino acids into peptides can confer several advantageous properties:
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Increased resistance to enzymatic degradation
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Alteration of peptide conformation and secondary structure
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Enhanced pharmacokinetic properties of peptide-based therapeutics
Pharmaceutical Applications
As a building block for peptidomimetics and specialized peptides, this compound could contribute to pharmaceutical development in several ways:
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Creation of peptide-based drug candidates with improved metabolic stability
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Development of enzyme inhibitors targeting specific binding pockets
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Design of peptide scaffolds with precise spatial arrangement of functional groups
The nitrophenyl group introduces additional functionality that can serve as:
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A chromophore for spectroscopic detection
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A site for further modifications through nitro group transformations
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A moiety that can engage in specific receptor interactions through hydrogen bonding and π-stacking
Combinatorial Chemistry
The compound's structure makes it suitable for use in combinatorial library synthesis, particularly in one-bead-one-compound approaches that rely on solid-phase methods . Such libraries can be screened for biological activity, enabling the discovery of novel bioactive compounds.
Structural Analogs and Related Compounds
Comparison with Key Analogs
Several structural analogs of the target compound are documented in the literature and databases:
These analogs share certain structural features with the target compound but differ in key aspects that influence their chemical behavior and applications.
Structure-Activity Relationships
The relationship between structure and function in this family of compounds reveals several important patterns:
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The position of the amino group (alpha vs. beta) significantly affects the conformational properties of resulting peptides
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The stereochemistry at the chiral center determines the spatial orientation of the nitrophenyl group
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The presence of the Fmoc protecting group enables specific chemical manipulations while blocking others
Physical and Spectroscopic Data
Detailed Physical Properties
Building on the data from related compounds, the following physical properties can be inferred for (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid:
Property | Value | Source/Method |
---|---|---|
Exact Mass | 432.1271 g/mol | Calculated from molecular formula |
LogP | ~3.6 | Estimated based on structure |
Topological Polar Surface Area | ~125 Ų | Calculated from functional groups |
Hydrogen Bond Donors | 2 (NH, COOH) | Structural analysis |
Hydrogen Bond Acceptors | 7 (C=O, NO₂, etc.) | Structural analysis |
Rotatable Bonds | 8 | Structural analysis |
Future Research Directions
Further research on (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid could focus on:
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Development of improved stereoselective synthesis methods
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Exploration of its applications in peptidomimetic drug design
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Investigation of structure-activity relationships in peptides containing this residue
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Potential use in creating photosensitive or redox-active peptides by exploiting the nitrophenyl group
The compound's unique structural features offer opportunities for diverse applications beyond conventional peptide synthesis, potentially including materials science and bioconjugation chemistry.
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